2,6-Difluoro-4-methylaniline hydrochloride
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Overview
Description
2,6-Difluoro-4-methylaniline hydrochloride is a chemical compound with the molecular formula C7H8ClF2N. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methyl group. The compound is typically found as a white to yellow solid and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-methylaniline hydrochloride can be achieved through several methods. One common approach involves the nitration of 2,6-difluorotoluene followed by reduction to form the corresponding aniline derivative. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2,6-Difluoro-4-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Similar structure but with fluorine atoms at positions 2 and 4.
2,6-Difluoroaniline: Lacks the methyl group at position 4.
2,4-Difluoro-N-methylaniline hydrochloride: Similar but with a different substitution pattern.
Uniqueness
2,6-Difluoro-4-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity in nucleophilic substitution reactions, while the methyl group at position 4 influences its steric and electronic properties. These characteristics make it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
2,6-difluoro-4-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c1-4-2-5(8)7(10)6(9)3-4;/h2-3H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADVGBAJLYLHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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